2-Chloro-1-cyclopropyl-4-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-cyclopropyl-4-iodobenzene: is an organic compound with the molecular formula C9H8ClI . It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, a cyclopropyl group at the first position, and an iodine atom at the fourth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-cyclopropyl-4-iodobenzene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it suitable for the synthesis of various substituted benzene derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow reactors . The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and reagents, can improve the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-1-cyclopropyl-4-iodobenzene can undergo various chemical reactions, including:
Nucleophilic substitution reactions: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The cyclopropyl group can be oxidized to form cyclopropanone derivatives.
Reduction reactions: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or lithium diisopropylamide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon or nickel can be used in the presence of hydrogen gas.
Major Products:
Nucleophilic substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include cyclopropanone derivatives and other oxidized species.
Reduction: Products include dechlorinated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-cyclopropyl-4-iodobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-1-cyclopropyl-4-iodobenzene involves its interaction with various molecular targets. For example, in nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond . The cyclopropyl group can undergo ring-opening reactions, which can further react with other functional groups . The chlorine atom can participate in reduction reactions, resulting in the formation of dechlorinated products .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-iodobenzene: Similar structure but lacks the cyclopropyl group.
4-Chloro-1-cyclopropyl-2-iodobenzene: Similar structure but with different substitution pattern.
2-Chloro-1-cyclopropyl-4-bromobenzene: Similar structure but with bromine instead of iodine.
Uniqueness: 2-Chloro-1-cyclopropyl-4-iodobenzene is unique due to the presence of both chlorine and iodine atoms on the benzene ring, along with the cyclopropyl group.
Eigenschaften
Molekularformel |
C9H8ClI |
---|---|
Molekulargewicht |
278.52 g/mol |
IUPAC-Name |
2-chloro-1-cyclopropyl-4-iodobenzene |
InChI |
InChI=1S/C9H8ClI/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2H2 |
InChI-Schlüssel |
LEDXZBZVGIKLNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C(C=C(C=C2)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.